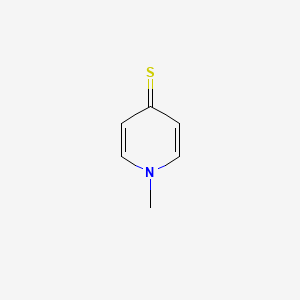
Pitrazepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pitrazepin is a N-arylpiperazine.
Applications De Recherche Scientifique
Interaction with GABA/Benzodiazepine Receptors
Pitrazepin, a potent GABA_A receptor antagonist, exhibits competitive inhibition of the GABA_A receptor, which is coupled to diazepam and TBPS binding sites. It acts as a non-selective GABA antagonist, affecting glycine receptors at low concentrations (Braestrup & Nielsen, 1985). Furthermore, it has been observed to antagonize the effects of GABA in different GABAA receptors in a concentration-dependent manner, without interacting with the benzodiazepine receptor site (Demuro et al., 1999).
Novel Antagonistic Properties
Pitrazepin is distinguished from other GABA antagonists like bicuculline by its chemical structure and interaction with muscimol and flunitrazepam binding sites. Its antagonistic action reduces inhibitory postsynaptic potentials and induces bursting activity in hippocampus and hypothalamus cultures (Gähwiler et al., 1984). This demonstrates its selective interaction with the GABAA site.
Interactions with Other Neurotransmitter Receptors
Pitrazepin also exhibits pharmacological actions on acetylcholine currents in oocytes expressing nicotinic acetylcholine receptors, indicating its potential use in studying antipsychotic drugs (Demuro & Miledi, 2006). Its crystal structure and interaction with GABA receptors have been analyzed to understand its binding affinity and antagonistic properties (Boulanger et al., 1989).
Propriétés
Numéro CAS |
90685-01-1 |
|---|---|
Nom du produit |
Pitrazepin |
Formule moléculaire |
C19H19N5 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2 |
Clé InChI |
GXFWOMYQHNODFA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53 |
SMILES canonique |
C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53 |
Autres numéros CAS |
90685-01-1 |
Synonymes |
3-(piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin pitrazepin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,4S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1204881.png)
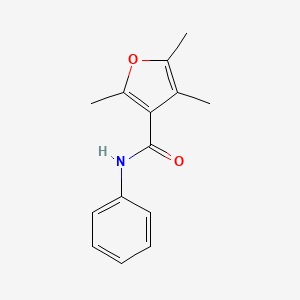

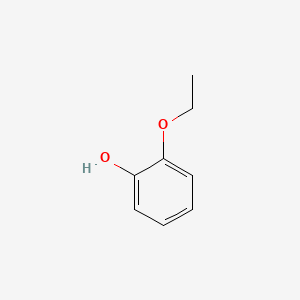

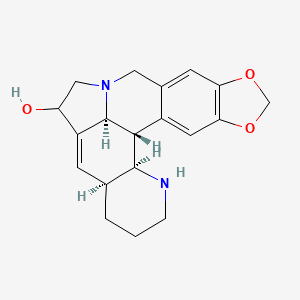
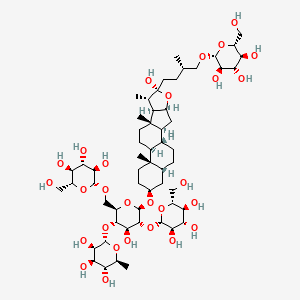
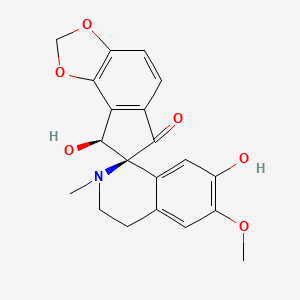
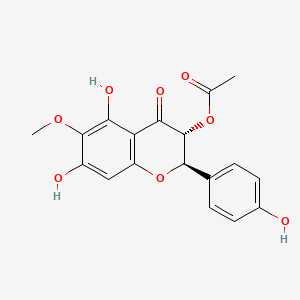

![11,17-Dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol](/img/structure/B1204897.png)
